molecular formula C25H22ClF3N4O2 B606817 CRT0273750 CAS No. 1979939-16-6

CRT0273750

货号: B606817
CAS 编号: 1979939-16-6
分子量: 502.9 g/mol
InChI 键: HXYXHSDYBDFOFO-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CRT0273750 is a potent inhibitor of the enzyme autotaxin, which plays a crucial role in the production of lysophosphatidic acid. Lysophosphatidic acid is involved in various physiological processes, including cell proliferation, migration, and survival. This compound has shown promise in modulating lysophosphatidic acid levels in plasma and is being explored for its potential therapeutic applications in cancer and other diseases .

准备方法

合成路线和反应条件

CRT0273750 的合成涉及多个步骤,从制备关键中间体开始。确切的合成路线和反应条件属于专有信息,并未公开披露。 它通常涉及使用有机溶剂、催化剂和特定反应条件来实现所需的化学结构 .

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成过程。这包括优化反应条件、纯化方法,并确保最终产品的稳定性和质量。 该化合物通常以高纯度固体粉末形式供应,适合于研究和开发目的 .

化学反应分析

反应类型

CRT0273750 主要与自蛋白酶进行抑制反应。 它不与活性位点锌离子相互作用,而是占据从自蛋白酶活性位点延伸的疏水溶血磷脂酰胆碱口袋 .

常用试剂和条件

该化合物用于各种测定中以研究其对自蛋白酶的抑制作用。常用试剂包括二甲基亚砜和乙醇等有机溶剂,用于溶解该化合物。 条件通常涉及体外和体内测定,以评估其效力和功效 .

主要形成的产物

This compound 与自蛋白酶相互作用形成的主要产物是抑制溶血磷脂酸的产生。 这种抑制会导致细胞迁移和增殖减少,使其成为癌症治疗的潜在治疗剂 .

科学研究应用

CRT0273750 具有多种科学研究应用:

    化学: 用作工具化合物,以研究自蛋白酶的抑制及其对溶血磷脂酸水平的影响。

    生物学: 研究其在调节涉及溶血磷脂酸的细胞信号通路中的作用。

    医学: 探索其作为癌症和其他涉及溶血磷脂酸信号失调的疾病的潜在治疗剂。

    工业: 用于靶向自蛋白酶和相关途径的药物发现和开发计划 .

作用机制

CRT0273750 通过抑制自蛋白酶发挥作用。自蛋白酶负责产生溶血磷脂酸,溶血磷脂酸是一种参与多种细胞过程的生物活性脂质。通过抑制自蛋白酶,this compound 降低溶血磷脂酸水平,导致细胞迁移、增殖和存活减少。 这种机制使其成为癌症和其他疾病治疗应用的有希望的候选者 .

相似化合物的比较

CRT0273750 的结合模式是独一无二的,因为它不与活性位点锌离子相互作用,而是占据从自蛋白酶活性位点延伸的疏水溶血磷脂酰胆碱口袋。类似的化合物包括通过高通量筛选发现并针对效力和选择性优化的其他自蛋白酶抑制剂。这些化合物中的一些包括:

This compound 因其独特的结合模式和在调节血浆中溶血磷脂酸水平方面的高效性而脱颖而出 .

生物活性

Introduction

CRT0273750 is a small molecule inhibitor targeting autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). LPA is a bioactive lipid that plays crucial roles in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis. The inhibition of ATX has emerged as a promising therapeutic strategy for diseases associated with elevated LPA levels. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

This compound binds to the hydrophobic pocket of the ATX enzyme, specifically interacting with key residues such as Lys247 and several aromatic amino acids. This binding inhibits the enzymatic conversion of LPC to LPA, thereby reducing LPA levels in biological systems. Structural studies have shown that this compound is positioned approximately 5 Å away from the active site but still effectively disrupts enzyme function through allosteric modulation .

Binding Interactions

The interactions between this compound and ATX include:

  • Hydrogen bonding with Lys247.
  • Hydrophobic interactions with Leu213, Phe248, Trp254, Phe273, Phe274, and Trp275 .

These interactions are critical for the compound's inhibitory activity.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits ATX activity. Key findings include:

  • IC50 Values : The compound exhibits an IC50 of approximately 100 nM in LPC hydrolysis assays .
  • Cell Migration Inhibition : this compound significantly reduces the migration of 4T1 breast cancer cells, indicating its potential anti-metastatic properties .

In Vivo Studies

Preclinical models have further validated the biological activity of this compound:

  • Tumor Models : In MDA-MB-231-luc tumor-bearing Balb/c nu/nu mice, this compound treatment led to a significant decrease in circulating LPA levels and reduced tumor growth compared to controls .
  • Cardiovascular Effects : In high-fat diet-induced models, this compound administration resulted in decreased cardiac dysfunction and inflammatory responses associated with elevated LPA levels .

Summary Table of Biological Activity

Study TypeModel/AssayResultReference
In VitroLPC HydrolysisIC50 = 100 nM
In Vitro4T1 Cell MigrationSignificant inhibition
In VivoMDA-MB-231-luc Tumor ModelReduced tumor growth
In VivoHigh-Fat Diet Mouse ModelDecreased cardiac dysfunction

Case Study 1: Breast Cancer Metastasis

In a study examining the effects of this compound on breast cancer metastasis, researchers found that treatment significantly inhibited the migration and invasion of cancer cells in vitro. The compound's ability to lower LPA levels was correlated with reduced activation of signaling pathways associated with cell motility.

Case Study 2: Inflammation in Cardiovascular Disease

Another case study evaluated this compound's impact on inflammation in a cardiovascular disease model. Mice treated with this compound showed lower levels of inflammatory markers and improved cardiac function compared to untreated controls. This suggests that inhibiting ATX may have beneficial effects in managing cardiovascular conditions linked to elevated LPA.

属性

CAS 编号

1979939-16-6

分子式

C25H22ClF3N4O2

分子量

502.9 g/mol

IUPAC 名称

N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide

InChI

InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1

InChI 键

HXYXHSDYBDFOFO-INIZCTEOSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

手性 SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

规范 SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CRT0273750;  CRT 0273750;  CRT-0273750

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0273750
Reactant of Route 2
CRT0273750
Reactant of Route 3
CRT0273750
Reactant of Route 4
CRT0273750
Reactant of Route 5
CRT0273750
Reactant of Route 6
CRT0273750

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。